

Technical Guide: 3-Bromo-5-(2-Pyrrolidinyl)Pyridine (CAS No. 71719-06-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-5-(2-Pyrrolidinyl)Pyridine

Cat. No.: B140907

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromo-5-(2-Pyrrolidinyl)Pyridine**, a nornicotine analog. Due to the limited availability of specific biological activity data for this compound in publicly accessible literature, this document focuses on its chemical properties, synthesis, and the experimental protocols required for its pharmacological characterization. The information presented is intended to guide researchers in their investigation of this and similar compounds.

Chemical and Physical Properties

CAS Number: 71719-06-7

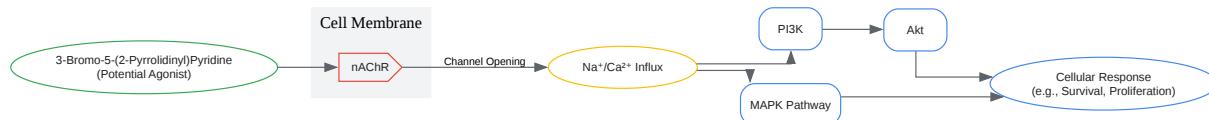
Property	Value	Source
Molecular Formula	C ₉ H ₁₁ BrN ₂	[1]
Molecular Weight	227.10 g/mol	[1]
Appearance	Colorless to light yellow liquid/oil	[1]
Boiling Point	295.4 ± 40.0 °C (Predicted)	[1]
Density	1.434 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	8.56 ± 0.10 (Predicted)	[1]
Storage	2-8°C, protect from light	[1]

Synthesis

A general and efficient method for the synthesis of **3-Bromo-5-(2-Pyrrolidinyl)Pyridine** has been reported.[\[1\]](#) The process involves the reduction of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine.

Experimental Protocol: Synthesis of **3-Bromo-5-(2-Pyrrolidinyl)Pyridine**[\[1\]](#)

- **Dissolution:** Dissolve 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (2.0 g, 8.8 mmol) in a mixed solvent of methanol and acetic acid (80:20 v/v, 80 mL).
- **Cooling:** Cool the reaction mixture to -40 °C using a dry ice-acetonitrile bath.
- **Reduction:** Add sodium borohydride (747 mg, 19.75 mmol) to the reaction mixture in batches over 10 minutes, maintaining vigorous stirring. The temperature may rise to -20 °C during addition.
- **Work-up:**
 - Allow the reaction mixture to warm to room temperature.
 - Remove the majority of the solvent using a rotary evaporator.


- Add water (200 mL) to the residue.
- Adjust the pH to alkaline with sodium hydroxide.
- Extract the aqueous solution with dichloromethane (2 x 90 mL).
- Combine the organic phases, wash with saturated saline, and dry over anhydrous potassium carbonate.
- Filter and concentrate the organic phase.
- Purification: Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate-methanol (1:1 v/v) to yield **3-bromo-5-(2-pyrrolidinyl)pyridine** as a yellow oil (1.8 g, 90% yield).
- Confirmation: Confirm the structure of the product using NMR spectroscopy (¹H NMR and ¹³C NMR).

Biological Activity and Potential Signaling Pathways

As a nornicotine analog, **3-Bromo-5-(2-Pyrrolidinyl)Pyridine** is expected to exhibit activity at nicotinic acetylcholine receptors (nAChRs). Nornicotine itself is a metabolite of nicotine and acts as an agonist at various nAChR subtypes. The specific affinity and functional activity (agonist or antagonist) of **3-Bromo-5-(2-Pyrrolidinyl)Pyridine** at different nAChR subtypes would need to be determined experimentally.

Activation of nAChRs, which are ligand-gated ion channels, typically leads to an influx of cations (Na⁺ and Ca²⁺), resulting in depolarization of the cell membrane. This initial event can trigger a cascade of downstream signaling pathways. The two most prominent pathways activated by nAChR stimulation are the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway. These pathways are crucial in regulating a variety of cellular processes, including cell survival, proliferation, and differentiation.

Below are diagrams illustrating the potential signaling pathways that could be modulated by **3-Bromo-5-(2-Pyrrolidinyl)Pyridine**, assuming it acts as a nAChR agonist.

[Click to download full resolution via product page](#)

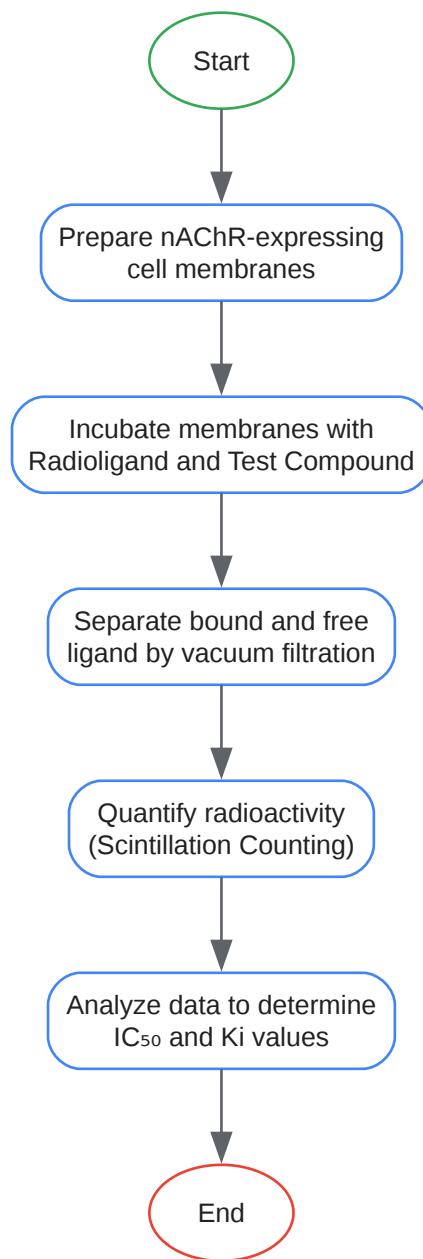
Figure 1: Potential nAChR-mediated signaling pathways.

Experimental Protocols for Pharmacological Characterization

To determine the precise biological activity of **3-Bromo-5-(2-Pyrrolidinyl)Pyridine**, a series of *in vitro* assays are required. The following are detailed protocols for key experiments.

Radioligand Binding Assay for nAChR Affinity

This assay determines the binding affinity (K_i) of the test compound for a specific nAChR subtype by measuring its ability to displace a radiolabeled ligand.


Materials and Reagents:

- Cell membranes from a cell line stably expressing the nAChR subtype of interest (e.g., HEK293 cells expressing $\alpha 4\beta 2$ or $\alpha 7$ nAChRs).
- Radioligand (e.g., $[^3\text{H}]$ epibatidine or $[^3\text{H}]$ cytisine).
- Unlabeled competitor for non-specific binding determination (e.g., nicotine).
- Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl_2 , 1 mM MgCl_2 , pH 7.4).
- Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

- Scintillation cocktail.
- 96-well plates, vacuum filtration manifold, and scintillation counter.

Procedure:

- Membrane Preparation: Homogenize cells expressing the target nAChR subtype in ice-cold buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer to a specific protein concentration.
- Assay Setup: In a 96-well plate, set up the following in triplicate:
 - Total Binding: Membrane preparation, radioligand, and assay buffer.
 - Non-specific Binding: Membrane preparation, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 μ M nicotine).
 - Competition: Membrane preparation, radioligand, and varying concentrations of **3-Bromo-5-(2-Pyrrolidinyl)Pyridine**.
- Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
- Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC_{50} value. Calculate the K_i value using the Cheng-Prusoff equation.

[Click to download full resolution via product page](#)

Figure 2: Workflow for a radioligand binding assay.

Functional Characterization: Calcium Flux Assay

This assay measures the ability of the test compound to activate nAChRs and cause an influx of calcium into the cell, providing information on its functional activity (agonist or antagonist).

Materials and Reagents:

- Cells expressing the nAChR subtype of interest.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
- Known nAChR agonist (e.g., acetylcholine or nicotine) and antagonist (e.g., mecamylamine).
- Fluorescent plate reader with an injection system.

Procedure:

- Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
- Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
- Assay:
 - Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
 - Inject a solution of **3-Bromo-5-(2-Pyrrolidinyl)Pyridine** at various concentrations and immediately begin recording the change in fluorescence over time.
 - To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.
- Data Analysis: Analyze the fluorescence data to determine the change in intracellular calcium concentration. For agonists, plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC₅₀ value. For antagonists, determine the IC₅₀ value by measuring the inhibition of the agonist-induced response.

Functional Characterization: Two-Electrode Voltage Clamp (TEVC) in *Xenopus* Oocytes

This electrophysiological technique allows for the direct measurement of ion channel activity and is a gold standard for characterizing the functional properties of ligand-gated ion channels like nAChRs.

Materials and Reagents:

- *Xenopus laevis* oocytes.
- cRNA encoding the subunits of the nAChR of interest.
- TEVC setup (amplifier, micromanipulators, perfusion system).
- Recording solution (e.g., ND96).
- Test compound solutions.

Procedure:

- Oocyte Preparation and Injection: Harvest and prepare *Xenopus* oocytes. Inject the oocytes with the cRNA for the nAChR subunits and incubate for 2-5 days to allow for receptor expression.
- Recording:
 - Place an oocyte in the recording chamber and perfuse with the recording solution.
 - Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
 - Clamp the membrane potential at a holding potential (e.g., -70 mV).
 - Apply the test compound at various concentrations via the perfusion system and record the resulting current.
- Data Analysis: Measure the peak current amplitude at each concentration of the test compound. Plot the normalized current response against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ and maximal efficacy (I_{max}).

Safety and Handling

As there is no specific safety data sheet for **3-Bromo-5-(2-Pyrrolidinyl)Pyridine**, precautions for handling similar brominated pyridine compounds should be followed. These compounds are generally considered harmful if swallowed, and may cause skin, eye, and respiratory irritation.

Recommended Precautions:

- Work in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation of vapors or mists.
- Avoid contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Bromo-5-(2-Pyrrolidinyl)Pyridine is a nornicotine analog with the potential to interact with nicotinic acetylcholine receptors. This technical guide provides a foundation for its synthesis and comprehensive pharmacological characterization. The detailed experimental protocols for binding and functional assays will enable researchers to elucidate its specific biological activity and potential as a pharmacological tool or therapeutic lead. Further investigation is required to determine its precise affinity, functional profile at various nAChR subtypes, and its downstream cellular effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: 3-Bromo-5-(2-Pyrrolidinyl)Pyridine (CAS No. 71719-06-7)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b140907#3-bromo-5-2-pyrrolidinyl-pyridine-cas-number-lookup>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com